molecular formula C17H17N3O4 B1599867 N,N'-Bis(benzyloxycarbonyl)guanidine CAS No. 10065-79-9

N,N'-Bis(benzyloxycarbonyl)guanidine

Cat. No. B1599867
CAS RN: 10065-79-9
M. Wt: 327.33 g/mol
InChI Key: WUPOXNUSSFCSGV-UHFFFAOYSA-N
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Description

“N,N’-Bis(benzyloxycarbonyl)guanidine” is a chemical compound with the linear formula C17H17N3O4 . It is a guanidine derivative, which is a class of compounds that have found application in a diversity of biological activities .


Synthesis Analysis

The synthesis of guanidines, including “N,N’-Bis(benzyloxycarbonyl)guanidine”, often involves the reaction of an amine with an activated guanidine precursor followed by deprotection to yield the corresponding free guanidine . Thiourea derivatives as guanidylating agents have been widely used as guanidine precursors using coupling reagents or metal-catalysed guanidylation . A sequential one-pot approach towards N, N ′-disubstituted guanidines from N -chlorophthalimide, isocyanides and amines has been reported .


Molecular Structure Analysis

The ability of guanidines to form hydrogen bonds (HBs), their planarity and their high basicity are some of their predominant characteristics that make this functional group a very versatile one for compounds with biological activity . The high basicity of guanidine indicates that at physiological pH, guanidine will be protonated forming the guanidinium cation .


Chemical Reactions Analysis

Guanidines, including “N,N’-Bis(benzyloxycarbonyl)guanidine”, have been used in a variety of chemical reactions. For instance, they have been used in the addition of amines to carbodiimides under solvent-free conditions to provide N,N’,N’’ -trisubstituted guanidines .


Physical And Chemical Properties Analysis

“N,N’-Bis(benzyloxycarbonyl)guanidine” has a molecular weight of 327.343 .

Scientific Research Applications

Synthesis and Preparation Methods

N,N'-Bis(benzyloxycarbonyl)guanidine is employed in various synthetic and preparation methods. For instance, it is used in an efficient method for the bis-Boc protected guanidine formation of amino compounds, which are highly deactivated either sterically or electronically (Kim & Qian, 1993). Another study developed a new reagent for the synthesis of bis(carbamate)-protected guanidines from primary and secondary amines, showing its utility in both solid and solution phase synthesis (Yong et al., 1999).

Applications in Biomimetic Coordination Chemistry

Bis-guanidine ligands are significant in biomimetic coordination chemistry. A library of bis-guanidine ligands has been developed for this purpose, providing a wide range of substitutional flexibility within the guanidyl residues (Herres-Pawlis et al., 2005). Similarly, another study focused on tuning Copper(I)–Dioxygen reactivity with bis(guanidine) ligands, extending their potential in the field of coordination chemistry (Herres-Pawlis, Flörke & Henkel, 2005).

Catalytic Applications

The compound has catalytic applications as well. For instance, a chiral bis(guanidino)iminophosphorane facilitates enantioselective addition reactions of a 1,3-dithiane derivative, showcasing its utility in organic synthesis (Kondoh et al., 2015).

Alternative Synthesis Methods

Research has also focused on alternative methods for the synthesis of guanidines. For example, the use of bismuth nitrate as a guanylating reagent provides an alternative to toxic mercury chloride in the synthesis of polysubstituted guanidines (Cunha, de Lima & Souza, 2002).

Safety And Hazards

While specific safety and hazard information for “N,N’-Bis(benzyloxycarbonyl)guanidine” is not available in the sources, guanidines are considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

Guanidines, including “N,N’-Bis(benzyloxycarbonyl)guanidine”, have found application in a diversity of biological activities, and advances in the field of the synthesis of guanidines are being made . This suggests that there may be future research directions exploring new synthesis methods and applications for “N,N’-Bis(benzyloxycarbonyl)guanidine” and other guanidines.

properties

IUPAC Name

benzyl (NE)-N-[amino(phenylmethoxycarbonylamino)methylidene]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4/c18-15(19-16(21)23-11-13-7-3-1-4-8-13)20-17(22)24-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H3,18,19,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUPOXNUSSFCSGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(=NC(=O)OCC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N/C(=N/C(=O)OCC2=CC=CC=C2)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-Bis(benzyloxycarbonyl)guanidine

CAS RN

10065-79-9
Record name C,C′-Bis(phenylmethyl) N,N′-carbonimidoylbis[carbamate]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10065-79-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC293361
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=293361
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
PJ Steel - SYNTHETIC COMMUNICATIONS, 1995 - researchgate.net
A novel, effective and convenient reagent for the conversion of amines to guanidines is presented. Various primary and secondary amines react with benzotriazole-1-carboxamidinium …
Number of citations: 1 www.researchgate.net
DS Dodd, AP Kozikowski - Tetrahedron letters, 1994 - Elsevier
An efficient method for the direct conversion of alcohols to guanidines is presented. A variety of alcohols react with 1 and 2 under Mitsunobu conditions to give the corresponding …
Number of citations: 135 www.sciencedirect.com
S Tahir, A Badshah, RA Hussain - Bioorganic Chemistry, 2015 - Elsevier
Guanidines to begin with, were thought of being harmful substances associated with medical ailment. With the advent of World War I and the impact it left on the populations at large …
Number of citations: 51 www.sciencedirect.com
H Oguri, S Tanabe, A Oomura, M Umetsu, M Hirama - Tetrahedron letters, 2006 - Elsevier
Inspired by the topological similarity between ladder-like cyclic ether skeletons and α-helical peptides, a trans-fused 6/6/6/6 tetracyclic ether containing two hydroxyl groups separated …
Number of citations: 31 www.sciencedirect.com
M Richard, A Chateau, C Jelsch, C Didierjean… - Bioorganic & Medicinal …, 2016 - Elsevier
Neuropilin-1 (NRP-1), a transmembrane glycoprotein acting as a co-receptor of VEGF-A, is expressed by cancer and angiogenic endothelial cells and is involved in the angiogenesis …
Number of citations: 34 www.sciencedirect.com
SJ Perlmutter - 2020 - ideals.illinois.edu
Multidrug resistant Gram-negative bacterial infections are on the rise, and with no FDA approvals for new classes of broad-spectrum antibiotics in over 50 years, these infections …
Number of citations: 0 www.ideals.illinois.edu
S Kumar, Q Wang, NA Sasaki - Tetrahedron, 2007 - Elsevier
Convergent syntheses of N-functionalized (3S,4S)-3-amino-4-vinyl-piperidin-2-one 10, trans-3-substituted proline 18 and (3S)-3-amino-piperidin-2-one 28 are developed. By …
Number of citations: 13 www.sciencedirect.com
Q Wang, N AndréSasaki, P Potier - Tetrahedron, 1998 - Elsevier
Treatment of readily available chiral building block 1 with (2R)-2,3-O-isopropylideneglyceraldehyde (5) provides a new route for asymmetric synthesis of 2,4-disubstituted pyrrolidines. …
Number of citations: 36 www.sciencedirect.com
FA Sahr - 2010 - epub.uni-regensburg.de
The synthesis of different cispentacin derivatives as well as of a conformational restricted gamma-amino acid was accomplished starting from furan methyl ester and the thereof derived …
Number of citations: 5 epub.uni-regensburg.de

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